Cloruro de 3-Fenil-1H-pirazol-5-sulfonilo

Descripción general

Descripción

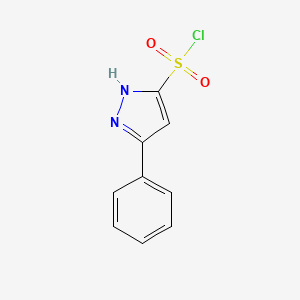

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O2S . It has a molecular weight of 242.69 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including 3-Phenyl-1H-pyrazole-5-sulfonyl chloride, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis

The InChI code for 3-Phenyl-1H-pyrazole-5-sulfonyl chloride is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H, (H,11,12) .Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a solid compound . It should be stored at a temperature between 2-8 ?C .Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrazole derivatives are known to modify through nucleophilic and electrophilic substitution reactions .

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity .

Action Environment

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-Phenyl-1H-pyrazole-5-sulfonyl chloride in lab experiments is its high reactivity towards amino groups. This reactivity makes it an ideal reagent for the modification of biomolecules. However, its high reactivity can also be a limitation, as it can lead to the modification of unintended biomolecules, resulting in unwanted effects.

Direcciones Futuras

There are several future directions for the use of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new bioactive molecules using 3-Phenyl-1H-pyrazole-5-sulfonyl chloride as a starting material. Furthermore, the identification of new biomolecules that can be modified by 3-Phenyl-1H-pyrazole-5-sulfonyl chloride can lead to the development of new therapeutic agents.

Conclusion

In conclusion, 3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a versatile compound that has several applications in scientific research. Its high reactivity towards amino groups makes it an ideal reagent for the modification of biomolecules. The future directions for the use of this compound are promising and can lead to the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los compuestos derivados del Cloruro de 3-Fenil-1H-pirazol-5-sulfonilo han demostrado exhibir una buena actividad antibacteriana contra los microorganismos probados. Esto es comparable a los antibióticos estándar como la ciprofloxacina, lo que indica su potencial como base para desarrollar nuevos agentes antibacterianos .

Actividad Antifúngica

De manera similar, estos compuestos tienen una actividad antifúngica significativa, que se ha comparado con el fármaco de referencia estándar Fluconazol. Esto sugiere su uso en la creación de tratamientos antifúngicos .

Química Supramolecular

Las variaciones estructurales de los derivados de 3-Fenil-1H-pirazol ayudan a comprender cómo los pequeños cambios afectan el entorno supramolecular, lo cual es crucial para el diseño de nuevos materiales y fármacos .

Síntesis de Derivados de Pirazol

El compuesto sirve como precursor en la síntesis de varios derivados de pirazol, que se obtienen con altos rendimientos y tiempos de reacción cortos. Esto es importante para las evaluaciones de impacto ambiental de las rutas sintéticas .

Síntesis de Compuestos que Contienen Azufre

Se ha utilizado un protocolo de una sola olla que involucra derivados de 3-Fenil-1H-pirazol para sintetizar triazoles sustituidos con mercapto, que son valiosos en la química medicinal .

Estudios de Estabilización Tautómera

Se ha investigado el papel de los solventes en la estabilización tautómera de los derivados de pirazol utilizando estudios restringidos de Hartree-Fock y DFT, lo cual es significativo para comprender las propiedades químicas y las reacciones .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Análisis Bioquímico

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biochemical activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

It is known that pyrazoles can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific molecular mechanisms of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride remain to be determined.

Propiedades

IUPAC Name |

3-phenyl-1H-pyrazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHNCBUMLPNXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277246 | |

| Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1277168-02-1 | |

| Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B1651465.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1651469.png)

![(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine](/img/structure/B1651470.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B1651473.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid](/img/structure/B1651474.png)

![3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B1651476.png)

![3-methyl-2-[2-(4H-1,2,4-triazol-4-yl)propyl]pyridine](/img/structure/B1651480.png)

![1-cyclopentyl-4-[(5-cyclopropyl-4-phenyl-1H-imidazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B1651481.png)

![5-{[3-(4-Fluorophenoxy)piperidin-1-yl]carbonyl}-2-pyridin-3-ylpyrimidine](/img/structure/B1651482.png)

![2-({Ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)nicotinic acid](/img/structure/B1651484.png)

![N-[4-(3,5-dimethylisoxazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B1651485.png)